5-Benzylpyrrolidin-2-one
Overview
Description
5-Benzylpyrrolidin-2-one is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structure and properties. It serves as a fundamental scaffold in organic synthesis, enabling the development of diverse bioactive molecules and materials.
Synthesis Analysis
The synthesis of 5-Benzylpyrrolidin-2-one and its derivatives can be achieved through several methods. A notable approach involves the reaction of benzylpyrrolidine with ortho, meta, and para fluorinated derivatives, directing the synthesis of microporous materials such as AlPO-5. The m-fluoro derivative has been highlighted as a better template due to higher electrostatic interactions with the framework, demonstrating the impact of substituent positioning on synthesis outcomes (Gómez-Hortigüela et al., 2004). Additionally, the effective synthesis of core structures with high yield and the development of various bio-active derivatives have been discussed, emphasizing the compound's versatility (Zulkifli et al., 2022).
Molecular Structure Analysis
Molecular docking and characterization studies of 5-Benzylpyrrolidin-2-one derivatives reveal their potential in binding with various biological targets. These studies provide insights into the compound's interaction with proteins and its antimicrobial properties, underscoring its importance in drug design and medicinal chemistry (Katritzky et al., 1999).
Chemical Reactions and Properties
5-Benzylpyrrolidin-2-one undergoes various chemical reactions, leading to the synthesis of complex molecules. For instance, its reactivity with organosilicon, organophosphorus, organozinc, and Grignard reagents affords chiral 2-substituted and 2,5-disubstituted pyrrolidines, showcasing the compound's versatility in organic synthesis (Katritzky et al., 1999). The compound's role in microbial decyanation processes also highlights its utility in green chemistry and biotransformations (Pinheiro et al., 2011).
Scientific Research Applications
Drug Metabolism and Toxicological Studies : Ho and Castagnoli (1980) investigated the metabolism of 1-benzylpyrrolidine, a compound related to 5-Benzylpyrrolidin-2-one. They found that it undergoes metabolic transformations leading to the formation of several cyano adducts and cyano-lactam. These findings provide insights into the potential toxicological implications and drug metabolism pathways of similar compounds (Ho & Castagnoli, 1980).
Antimicrobial Applications : Sreekanth and Jha (2020) explored the synthesis of derivatives of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, closely related to 5-Benzylpyrrolidin-2-one. They discovered that these compounds exhibited significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Sreekanth & Jha, 2020).
Synthesis of Bioactive Derivatives : Zulkifli et al. (2022) reviewed the synthesis of various bio-active (S)-5-benzylpyrrolidine-2,4-dione derivatives, which share a structural similarity with 5-Benzylpyrrolidin-2-one. These derivatives have shown promising bioactivities, highlighting the utility of 5-Benzylpyrrolidin-2-one as a precursor in synthesizing biologically active compounds (Zulkifli et al., 2022).
Green Chemistry and Microbial Applications : Pinheiro et al. (2011) studied the microbial decyanation of 1-benzylpyrrolidine-2,5-dicarbonitrile, which is structurally related to 5-Benzylpyrrolidin-2-one. This research is significant for understanding the eco-friendly biotransformation of related compounds, contributing to the field of green chemistry (Pinheiro et al., 2011).
Computational Chemistry and Material Science : Gómez-Hortigüela et al. (2004) conducted a computational study on benzylpyrrolidine and its derivatives, closely related to 5-Benzylpyrrolidin-2-one, to investigate their role in directing the synthesis of microporous materials. This research demonstrates the application of such compounds in material science, particularly in the synthesis of aluminophosphates (Gómez-Hortigüela et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-benzylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTLWBQZNAXBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylpyrrolidin-2-one | |
CAS RN |
14293-06-2 | |
Record name | 2-Pyrrolidinone, 5-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC248018 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-benzylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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